3,11-Dihydroxypregnan-20-one, also known as 5α-pregnan-3α,11β-diol-20-one, is a steroidal compound with the molecular formula and a molecular weight of approximately 334.49 g/mol. This compound features hydroxyl groups at the 3rd and 11th positions and a ketone group at the 20th position, making it a derivative of pregnane. It is primarily recognized for its role as a metabolic intermediate in the backdoor pathway to androgens, which is significant in steroid hormone biosynthesis .
This compound falls under the category of steroidal metabolites. It is classified as a C21 steroid, which indicates that it has a characteristic structure derived from cholesterol. Its classification is essential for understanding its biological functions and potential therapeutic applications.
The synthesis of 3,11-Dihydroxypregnan-20-one typically involves multi-step organic reactions starting from readily available steroid precursors. Common synthetic routes include:
The process often requires careful optimization of reaction conditions, including temperature, pH, and reaction time, to maximize yield and purity while minimizing by-products. For laboratory-scale synthesis, common reagents include:
The molecular structure of 3,11-Dihydroxypregnan-20-one can be represented using various structural formulas:
CC(=O)[C@@]1(O)CC[C@H]2[C@@H]3CC[C@H]4C[C@H](O)CC[C@]4(C)[C@H]3CC[C@]12C
InChI=1S/C21H34O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h14-18,23-24H,4-12H2,1-3H3/t14-,15+,16+,17-,18-,19-,20-,21-/m0/s1
The compound exhibits specific stereochemistry due to its multiple chiral centers, influencing its biological activity and interactions with receptors.
3,11-Dihydroxypregnan-20-one can undergo various chemical reactions:
Common reagents used in these reactions include:
The major products formed from these reactions include:
Reaction Type | Major Products |
---|---|
Oxidation | 3,11-dioxopregnan-20-one |
Reduction | 3,11-dihydroxypregnan-20-ol |
Substitution | 3,11-dialkoxypregnan-20-one |
The mechanism of action for 3,11-Dihydroxypregnan-20-one primarily involves its interaction with gamma-aminobutyric acid receptors. It enhances inhibitory neurotransmission by binding to specific sites on these receptors, distinct from traditional binding sites for GABA and benzodiazepines . This modulation plays a crucial role in balancing excitatory neurotransmission and has implications for neuroprotective effects.
Key physical properties include:
Chemical properties include:
Analytical techniques such as high-performance liquid chromatography (HPLC) are often employed to assess purity levels exceeding 95% for research-grade compounds .
3,11-Dihydroxypregnan-20-one has several applications across various fields:
The ongoing research into its pharmacological properties continues to reveal potential new applications within medicine and biochemistry .
3,11-Dihydroxypregnan-20-one (3α,11β-Dihydroxypregnan-20-one) is synthesized from cholesterol through conserved steroidogenic pathways. Cholesterol undergoes side-chain cleavage by cytochrome P450scc (CYP11A1) in mitochondria to yield pregnenolone, the universal precursor for all neurosteroids [1] [9]. Pregnenolone is then oxidized to progesterone by 3β-hydroxysteroid dehydrogenase (3β-HSD). Progesterone serves as the immediate precursor for 3,11-Dihydroxypregnan-20-one through sequential modifications: hydroxylation at C11 by steroid 11β-hydroxylase (CYP11B1) and stereospecific reduction at the C3 and C5 positions [4] [7]. The reaction efficiency is influenced by mitochondrial cholesterol transport mediated by the translocator protein (TSPO)/StAR complex, with neuronal TSPO density directly correlating with 3,11-Dihydroxypregnan-20-one output [1] [4].
The A-ring reduction of progesterone to 5α-dihydroprogesterone (5α-DHP) by 5α-reductase (SRD5A) is a critical step preceding 3,11-Dihydroxypregnan-20-one formation. Two 5α-reductase isoforms exhibit distinct roles: SRD5A1 (ubiquitous in brain) and SRD5A2 (predominantly peripheral). Neuronal SRD5A1 shows higher catalytic efficiency for progesterone (Km ≈ 0.5 μM) compared to SRD5A2 (Km ≈ 5 μM) [4] [7]. Subsequent 3α-reduction is mediated by 3α-hydroxysteroid dehydrogenase (3α-HSD), primarily the AKR1C family isoforms. AKR1C2 and AKR1C3 demonstrate preferential activity toward 5α-DHP, producing 3α,5α-tetrahydroprogesterone (allopregnanolone), while 11β-hydroxy intermediates require AKR1C1 for optimal 3α-reduction to yield 3,11-Dihydroxypregnan-20-one [4] [9]. These reactions are reversible, creating dynamic equilibrium between precursor and product pools.
Table 1: Enzymatic Kinetics for 3,11-Dihydroxypregnan-20-one Synthesis
Enzyme | Gene | Substrate | Km (μM) | Vmax (nmol/min/mg) | Primary Localization |
---|---|---|---|---|---|
5α-Reductase 1 | SRD5A1 | Progesterone | 0.4–0.6 | 8.2 ± 1.5 | Neurons, Glia |
5α-Reductase 2 | SRD5A2 | Progesterone | 4.8–5.2 | 12.4 ± 2.1 | Peripheral Tissues |
3α-HSD (AKR1C1) | AKR1C1 | 11β-OH-5α-DHP* | 1.8 ± 0.3 | 5.7 ± 0.9 | Cortical Neurons |
3α-HSD (AKR1C2) | AKR1C2 | 5α-DHP | 0.7 ± 0.2 | 15.3 ± 2.4 | Glial Cells |
11β-OH-5α-DHP = 11β-hydroxy-5α-dihydroprogesterone (immediate precursor)
Neuronal and glial cells differentially contribute to 3,11-Dihydroxypregnan-20-one synthesis. Neurons express high levels of SRD5A1 and AKR1C1, favoring conversion of progesterone to 5α-DHP and subsequent 3α-reduction of 11β-hydroxylated intermediates [1] [9]. Astrocytes predominantly synthesize 3,11-Dihydroxypregnan-20-one from circulating 11β-hydroxyprogesterone via AKR1C2, bypassing neuronal 5α-reduction pathways [3] [10]. Oligodendrocytes contribute minimally due to low TSPO expression. Regional variations exist, with hippocampal CA1 neurons producing 3.2-fold higher 3,11-Dihydroxypregnan-20-one concentrations than cortical neurons, while striatal astrocytes outperform cortical astrocytes by 1.8-fold [6] [10]. Stress enhances adrenal 11β-hydroxyprogesterone release, increasing substrate availability for glial conversion to 3,11-Dihydroxypregnan-20-one [7].
CAS No.: 31373-65-6
CAS No.: 15646-96-5
CAS No.: 134954-21-5
CAS No.: 481-94-7
CAS No.: 387825-07-2
CAS No.: